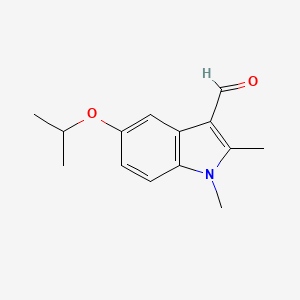

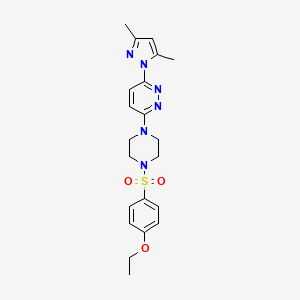

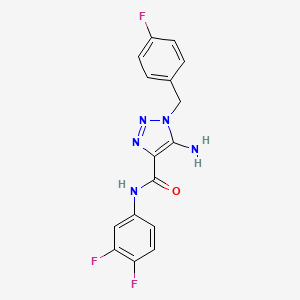

3-(3,5-二甲基-1H-吡唑-1-基)-6-(4-((4-乙氧苯基)磺酰基)哌嗪-1-基)吡啶二嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamide and amide derivatives incorporating a piperazine ring and imidazo[1,2-b]pyridazine moiety involves a multi-step process. Initially, 6-chloro-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazine derivatives are obtained through the reaction of 3-amino-6-chloro pyridazine with 2-bromo-1-substituted aryl(or alkyl)ethanone. Subsequently, these derivatives are reacted with homopiperazine in N-methyl-2-pyrrolidone (NMP), followed by a reaction with alkyl (or substituted aryl) acid chloride or sulfonyl chloride in the presence of triethylamine and dichloromethane to yield the final sulfonamide and amide derivatives. The synthesized compounds are then characterized by elemental analysis, 1H NMR, and LCMS .

Molecular Structure Analysis

The molecular structure of the synthesized compounds includes a pyridazine ring fused with a pyrazole moiety, specifically the 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives. These compounds exhibit tautomeric structures, which are significant in understanding their chemical behavior and biological activity. The tautomeric structures of 3-oxopyridazine and 5-thioxo-1,3,4-oxadiazole rings, as well as the position of their alkylation, have been elucidated, providing insights into the molecular configuration of these compounds .

Chemical Reactions Analysis

The chemical reactivity of pyridazine derivatives is demonstrated through various reactions. For instance, the reaction of the hydrazide of pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazine-3-carboxylic acid with carbon disulfide in the presence of potassium hydroxide yields a 1,3,4-oxadiazole-2-thione derivative. This derivative can undergo methylation at the sulfur atom in an alkaline medium. Additionally, the reaction with hydrazine hydrate affords a 4-amino-1,2,4-triazole derivative. Other reactions include cyclodehydration with acetyl chloride to form a 2-acetylamino-1,3,4-thiadiazole derivative and the formation of a 1,2,4-triazole derivative upon reaction with phenyl isothiocyanate followed by cyclodehydration in a basic medium .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structural features. The presence of the piperazine ring and the imidazo[1,2-b]pyridazine moiety contributes to the compounds' potential biological activities. The synthesized derivatives have been screened for in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activities. Preliminary biological evaluations of the novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives have shown pronounced plant growth stimulant activity, with the most active compounds selected for deeper studies and further field trials . The antimicrobial screening of some 3-substituted pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines has also been conducted, highlighting the potential therapeutic applications of these compounds .

科学研究应用

药物化学应用

二肽基肽酶 IV (DPP IV) 抑制剂:

- 丝氨酸外肽酶 DPP IV 通过水解肠促胰岛素分子在葡萄糖调节中起着至关重要的作用,使其成为 2 型糖尿病治疗的有效靶点。据报道,具有吡嗪、吡啶和哌嗪基序的化合物是有效的 DPP IV 抑制剂,表明我们的目标化合物可以探索抗糖尿病特性 (Mendieta, Tarragó, & Giralt, 2011)。

抗真菌和抗菌特性:

- 吩噻嗪衍生物与本化合物在结构上相似,已显示出有希望的抗菌、抗真菌、抗癌、抗炎和抗病毒活性。通过与生物系统的相互作用实现的这种广泛的活性,突出了探索类似化合物用于抗菌和抗癌应用的潜力 (Pluta, Morak-Młodawska, & Jeleń, 2011)。

细胞色素 P450 (CYP) 酶抑制剂:

- 该化合物的结构元素表明其作为 CYP 酶抑制剂的潜力,CYP 酶在药物代谢中至关重要,因此与预测药物-药物相互作用相关。它在药代动力学和药效学中的相关性可能有助于制定更安全的药物概况 (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011)。

农业化学应用

- 针对尖孢镰刀菌的抗真菌剂:

- 小分子抑制剂,包括具有吡唑基序的抑制剂,已被发现对尖孢镰刀菌(一种影响作物的病原体)有效。此类研究指出了相关化合物在开发农业抗真菌剂中的潜在用途 (Kaddouri, Benabbes, Ouahhoud, Abdellattif, Hammouti, & Touzani, 2022)。

材料科学应用

- 有机合成和药物应用:

- 杂环 N-氧化物衍生物,包括具有吡啶二嗪和吡嗪基序的衍生物,在有机合成、催化和药物应用中显示出显着的潜力,表明我们的化合物可能与新材料的开发或作为药物开发中的药效团有关 (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019)。

属性

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-6-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O3S/c1-4-30-18-5-7-19(8-6-18)31(28,29)26-13-11-25(12-14-26)20-9-10-21(23-22-20)27-17(3)15-16(2)24-27/h5-10,15H,4,11-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQRDUYATZJEDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Tert-butoxy)spiro[3.3]heptan-1-amine](/img/structure/B3017933.png)

![4-(4-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B3017939.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide](/img/structure/B3017942.png)

![6-Chloro-N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B3017943.png)